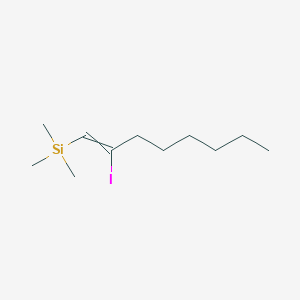![molecular formula C9H16O6S B15162726 [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid CAS No. 143446-72-4](/img/structure/B15162726.png)
[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid is a chemical compound that features a unique structure combining an oxathiolane ring with acetate and propanoic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid typically involves the formation of the oxathiolane ring followed by the introduction of the acetate and propanoic acid groups. One common method includes the reaction of a suitable diol with a thioacetic acid derivative under acidic conditions to form the oxathiolane ring. Subsequent esterification and acylation steps introduce the acetate and propanoic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The acetate group can be reduced to an alcohol under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(Carboxymethyl)-1,3-oxathiolan-5-yl] acetate.
Reduction: Formation of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid can be used as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-catalyzed reactions involving oxathiolane rings. It can serve as a model substrate to investigate the mechanisms of such reactions.
Medicine: Potential applications in pharmaceuticals include the development of new drugs that leverage the unique properties of the oxathiolane ring. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In materials science, this compound can be used in the development of new polymers and materials with specific properties. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Wirkmechanismus
The mechanism of action of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes that recognize the oxathiolane ring, leading to catalytic transformations. The acetate and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
[2-(Hydroxymethyl)-1,3-dioxolan-5-yl] acetate: Similar structure but with a dioxolane ring instead of an oxathiolane ring.
[2-(Hydroxymethyl)-1,3-thiazolan-5-yl] acetate: Contains a thiazolane ring, which may exhibit different reactivity and properties.
Uniqueness: The presence of the oxathiolane ring in [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from similar compounds with different ring structures, offering unique advantages in various applications.
Eigenschaften
CAS-Nummer |
143446-72-4 |
|---|---|
Molekularformel |
C9H16O6S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid |
InChI |
InChI=1S/C6H10O4S.C3H6O2/c1-4(8)9-5-3-11-6(2-7)10-5;1-2-3(4)5/h5-7H,2-3H2,1H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
DGQQOABCEPGSSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CC(=O)OC1CSC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)




-](/img/structure/B15162705.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)



